Xylazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Veterinary Medicine

Summary of Application: Xylazine is an alpha-2 receptor agonist used in veterinary medicine for its sedative and muscle-relaxant effects.

Methods of Application: It is administered to animals to induce sedation, muscle relaxation, and analgesia.

Results or Outcomes: The drug has been effective in its use in veterinary medicine, providing the desired effects of sedation and muscle relaxation.

Research in Public Health

Summary of Application: Xylazine has been studied for its increasing use in combination with other drugs such as fentanyl, posing a growing threat to human health.

Methods of Application: The drug is often consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection.

Forensic Toxicology

Summary of Application: Xylazine has been reported in forensic toxicology casework since the 1980s.

Methods of Application: It is used as an adulterant in heroin and illicit fentanyl.

Results or Outcomes: The prevalence and concentrations of xylazine in driving under the influence of drugs (DUID) and medico-legal death investigation (MDI) cases was investigated.

Anesthesia in Veterinary Medicine

Summary of Application: Xylazine is commonly used in veterinary medicine for its anesthetic properties.

Methods of Application: Xylazine is administered to animals before surgery to induce anesthesia.

Results or Outcomes: The use of Xylazine in combination with other drugs has been effective in inducing anesthesia in animals, allowing for safe and painless surgical procedures.

Emetic in Cats

Summary of Application: Veterinarians use Xylazine as an emetic, especially in cats.

Methods of Application: When a cat ingests a potentially harmful substance, Xylazine can be administered to induce vomiting and expel the substance from the cat’s body.

Results or Outcomes: The use of Xylazine as an emetic in cats has been effective in preventing the absorption of harmful substances, thereby reducing the risk of poisoning.

Treatment of Tetanus

Summary of Application: Xylazine is frequently used in the treatment of tetanus.

Methods of Application: Xylazine is administered to animals suffering from tetanus to provide muscle relaxation and sedation.

Results or Outcomes: The use of Xylazine in the treatment of tetanus has been effective in reducing muscle stiffness and spasms associated with the disease.

Antihypertensive Agent

Summary of Application: Xylazine was discovered as an antihypertensive agent in 1962.

Methods of Application: As an antihypertensive agent, it would have been administered to patients suffering from high blood pressure.

Results or Outcomes: Development for human use was discontinued because of adverse effects.

Illicit Drug Use

Summary of Application: Xylazine has become a commonly abused street drug in the United States where it is known by the street name “tranq”, particularly in Puerto Rico.

Methods of Application: It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection.

Adulterant in Illicit Drugs

Summary of Application: Xylazine is sometimes used as an adulterant and combined with opioids and recreational drugs.

Methods of Application: It is mixed with other drugs to enhance their effects.

Results or Outcomes: It has no antidote, and the use of naloxone has no effect on xylazine.

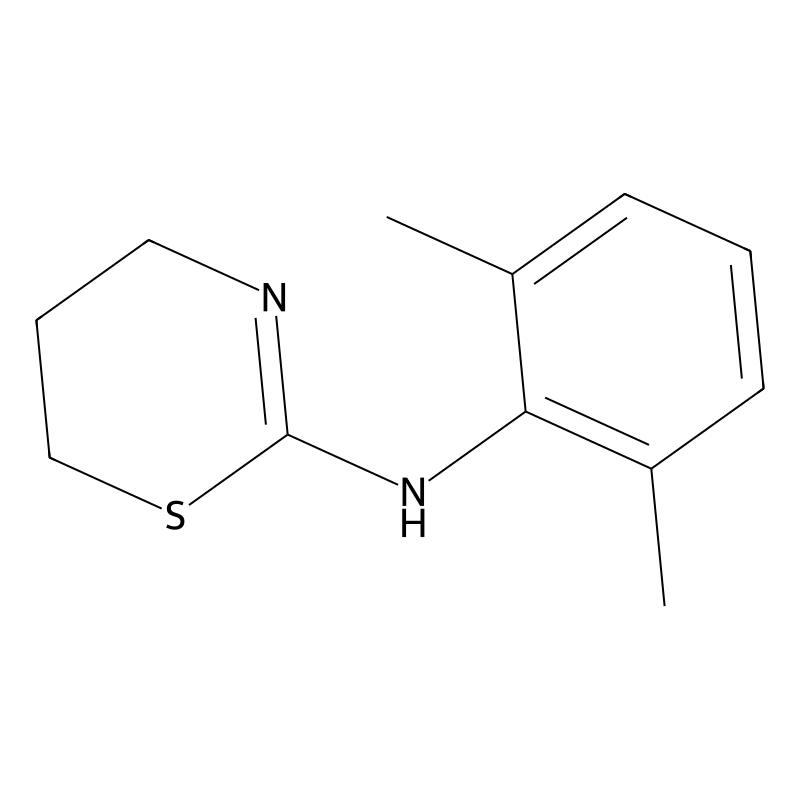

Xylazine is a veterinary drug primarily utilized for sedation, analgesia, and muscle relaxation in various animals, including horses, cattle, and other mammals. It is classified as an adrenergic alpha-2 agonist, which means it activates alpha-2 adrenergic receptors in the central nervous system. The compound is structurally related to clonidine and is marketed under several brand names, such as Rompun, Anased, and Sedazine . Its chemical formula is , with a molar mass of approximately 220.33 g/mol .

Xylazine's primary mechanism of action involves its binding to alpha-2 adrenergic receptors in the central nervous system. This activation leads to a cascade of cellular events, including decreased neuronal activity, reduced release of neurotransmitters like norepinephrine, and ultimately, sedation and muscle relaxation.

While Xylazine is a safe and effective medication for veterinary use when administered appropriately, it can be dangerous at high doses or in unintended exposure situations.

- Toxicity: Xylazine overdose in animals can cause severe depression of the central nervous system, respiratory depression, and cardiovascular complications.

- Safety Concerns: Xylazine is not approved for human use due to its potential for addiction and serious side effects. Accidental exposure through contact with animal skin or fur can cause symptoms like drowsiness, dizziness, and respiratory depression.

The biological activity of xylazine is characterized by its potent agonistic effects on alpha-2 adrenergic receptors. This results in significant sympatholytic effects such as hypotension (lowered blood pressure), bradycardia (slowed heart rate), sedation, and muscle relaxation . The onset of action typically occurs within 15 to 30 minutes after administration, with effects lasting from 1 to 4 hours depending on the dosage and species treated . In addition to its primary effects, xylazine has been shown to activate kappa-opioid receptors with low potency, which may contribute to its analgesic properties .

Xylazine can be synthesized through various chemical pathways involving thiazine derivatives. One common method involves the reaction of 2,6-dimethylphenylamine with appropriate thiazine precursors to form the final compound. Specific details regarding the synthesis can vary based on the desired purity and yield but generally follow established organic synthesis protocols for heterocyclic compounds .

Xylazine's primary application is in veterinary medicine as a sedative and analgesic agent. It is often used for chemical restraint during surgical procedures or diagnostic imaging in animals. Additionally, xylazine can be employed as an emetic agent in cats . Due to its potent effects on the central nervous system, there are concerns regarding its misuse in human populations, particularly when mixed with illicit substances .

Studies have shown that xylazine interacts significantly with other pharmacological agents. For instance, when combined with central nervous system depressants like benzodiazepines or alcohol, it can lead to enhanced sedation and increased risk of respiratory depression and overdose . Furthermore, xylazine has been noted to inhibit norepinephrine transport functions through competitive inhibition mechanisms . Its interactions with other drugs necessitate careful monitoring during concurrent use.

Xylazine shares structural similarities and pharmacological properties with several other compounds:

| Compound Name | Structural Similarity | Primary Use |

|---|---|---|

| Clonidine | Alpha-2 adrenergic agonist | Hypertension treatment |

| Dexmedetomidine | Alpha-2 adrenergic agonist | Sedation in humans and animals |

| Lofexidine | Alpha-2 adrenergic agonist | Opioid withdrawal management |

| Medetomidine | Alpha-2 adrenergic agonist | Sedation in veterinary practice |

Uniqueness of Xylazine: While xylazine shares common features with these compounds as an alpha-2 adrenergic receptor agonist, it is primarily used in veterinary medicine rather than human applications. Additionally, its rapid onset and short duration of action make it particularly suited for procedures requiring quick sedation in animals .

The industrial synthesis of xylazine follows a well-established multistep pathway beginning with 2,6-dimethylaniline as the primary starting material [1]. The synthetic route consists of three distinct phases involving intermediate formation, chemical transformation, and cyclization reactions.

The initial step involves the formation of N-(2,6-dimethylphenyl)acetamide through the reaction of 2,6-dimethylaniline with acetic anhydride [2] [3]. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran, with acetic anhydride added dropwise over a 1.5-hour period [2]. The formation of the acetamide proceeds with high efficiency, yielding 84% of the desired product with a melting point of 179-181°C [2].

The second phase involves the conversion of the acetamide to 2,6-dimethylphenylisothiocyanate through a sodium hydride-mediated reaction with carbon disulfide [1] [3]. This transformation occurs through initial deprotonation of the acetamide by sodium hydride to form a reactive anion, followed by nucleophilic attack on carbon disulfide to generate the isothiocyanate intermediate [4]. The mechanism involves the formation of a dithiocarbamate intermediate that subsequently eliminates to form the desired isothiocyanate product [5].

The final step comprises the coupling of 2,6-dimethylphenylisothiocyanate with 3-aminopropanol, followed by acid-catalyzed cyclization to form the thiazine ring system [3]. The isothiocyanate undergoes nucleophilic attack by the primary amine of 3-aminopropanol to form a thiourea intermediate, which then undergoes intramolecular cyclization under acidic conditions to yield xylazine [5].

Optimization of Thiourea Intermediate Formation

The thiourea intermediate formation represents a critical step in xylazine synthesis, with several parameters influencing both yield and purity. The reaction between 2,6-dimethylphenylisothiocyanate and 3-aminopropanol proceeds through a well-defined nucleophilic addition mechanism [6] [7].

Solvent selection significantly impacts reaction efficiency and product isolation. Studies demonstrate that ethereal solvents provide optimal conditions for thiourea formation [3]. The reaction typically proceeds in diethyl ether at reflux temperatures for 30 minutes, achieving quantitative conversion of starting materials [3]. Alternative solvents such as tetrahydrofuran and toluene mixtures have been evaluated, but ethereal systems consistently provide superior yields and cleaner product profiles [4].

Temperature optimization studies reveal that controlled heating to reflux temperature (34-35°C for diethyl ether) ensures complete reaction while minimizing side product formation [3]. Extended reaction times beyond 30 minutes do not significantly improve yields but may lead to degradation products that complicate purification procedures [6].

The stoichiometry of reactants requires careful optimization to maximize thiourea formation. Equimolar quantities of isothiocyanate and aminopropanol provide optimal results, with excess aminopropanol leading to difficult-to-remove impurities [3]. The nucleophilic addition mechanism proceeds through a concerted pathway where the amine nitrogen attacks the electrophilic carbon center of the isothiocyanate group [8].

Modern synthetic approaches have incorporated mechanochemical methods for thiourea synthesis, demonstrating improved efficiency and reduced solvent requirements [8]. Ball milling techniques enable thiourea formation under solvent-free conditions, achieving yields comparable to traditional solution-phase methods while significantly reducing environmental impact [8].

Acid-Catalyzed Cyclization Mechanisms

The acid-catalyzed cyclization of the thiourea intermediate represents the key ring-forming step in xylazine synthesis, converting the linear thiourea precursor into the six-membered thiazine heterocycle [10]. This transformation proceeds through a well-characterized intramolecular nucleophilic substitution mechanism facilitated by protonation of the thiourea nitrogen [11].

The cyclization mechanism initiates with protonation of the thiourea nitrogen by concentrated hydrochloric acid, enhancing the electrophilicity of the carbon center . The hydroxyl group of the propanol chain undergoes protonation and subsequent elimination as water, generating a carbocation intermediate [10]. The sulfur atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the carbocation, forming the six-membered thiazine ring [11].

Optimized reaction conditions involve heating the thiourea intermediate in concentrated hydrochloric acid at reflux temperature (approximately 80-95°C) for 0.5 to 3 hours [3] [5]. The use of concentrated hydrochloric acid serves multiple functions: it protonates the thiourea nitrogen to enhance electrophilicity, facilitates the elimination of water from the propanol chain, and provides the acidic environment necessary for cyclization .

Studies demonstrate that the cyclization rate is highly dependent on acid concentration and temperature . Concentrated hydrochloric acid accelerates the cyclization process, reducing reaction time to 0.5 hours compared to earlier protocols requiring 3 hours . Lower acid concentrations result in incomplete cyclization and formation of side products [10].

The cyclization mechanism exhibits excellent regioselectivity, with the six-membered ring formation strongly favored over alternative five or seven-membered ring possibilities [11]. This selectivity arises from the optimal geometric arrangement of the nucleophile and electrophile in the transition state, minimizing ring strain in the resulting thiazine heterocycle [12].

Recent investigations into cyclization mechanisms have revealed the importance of solvent effects and temperature control [10]. The use of microwave irradiation has been explored as an alternative to conventional heating, providing more uniform temperature distribution and reduced reaction times [13]. However, traditional heating methods remain preferred for industrial-scale production due to equipment simplicity and cost considerations [14].

Industrial-Scale Purification and Yield Optimization

Industrial production of xylazine requires sophisticated purification strategies to achieve pharmaceutical-grade purity while maintaining economic viability [15] [16]. The purification process must address multiple impurity classes including unreacted starting materials, synthetic intermediates, and degradation products formed during the multistep synthesis [17].

The primary purification approach involves aqueous workup followed by precipitation and recrystallization procedures [3]. Following the acid-catalyzed cyclization, the reaction mixture is cooled and diluted with water to facilitate phase separation [3]. The aqueous phase is then treated with dilute sodium hydroxide to adjust the pH to 8-12, causing precipitation of the xylazine free base [5]. This precipitation step effectively removes inorganic salts and water-soluble impurities while concentrating the desired product [15].

Recrystallization represents the critical purification step for achieving pharmaceutical purity [16]. Xylazine exhibits favorable crystallization properties from ethanol-water mixtures, with the addition of activated carbon providing effective decolorization [3]. The recrystallization process typically yields 80-93% recovery of purified product with melting points of 136-138°C, indicating high purity [3].

Industrial-scale yield optimization focuses on maximizing conversion at each synthetic step while minimizing material losses during purification [18]. The overall synthesis typically achieves 60-70% yield over the three-step sequence, with the isothiocyanate formation representing the lowest-yielding step [4]. Optimization studies have identified solvent selection as crucial for yield enhancement, with dimethylacetamide-toluene mixtures providing yields exceeding 80% for the isothiocyanate formation compared to 35% with tetrahydrofuran alone [4].

Process intensification strategies have been implemented to improve industrial efficiency [18]. Continuous flow synthesis methods enable better temperature and residence time control, leading to more consistent product quality and reduced batch-to-batch variation [19]. Heat integration and solvent recovery systems reduce operational costs while minimizing environmental impact [18].

Crystallization optimization studies have revealed the existence of multiple polymorphic forms of xylazine hydrochloride, with different stability profiles under various temperature and pressure conditions [15] [16]. Polymorph control is achieved through careful control of crystallization parameters including temperature, supersaturation, and seeding procedures [16]. The most thermodynamically stable polymorph (Form Z) is preferentially obtained under standard crystallization conditions [15].

Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry enable real-time monitoring of reaction progress and impurity profiles [17]. These analytical methods facilitate process optimization by identifying critical control points and enabling rapid adjustment of reaction parameters to maintain product quality [17].

Alpha-2 Adrenergic Receptor Agonism Kinetics

Xylazine functions as a potent alpha-2 adrenergic receptor agonist with well-characterized binding kinetics across multiple receptor subtypes [1] [2]. The compound demonstrates differential binding affinities to the four alpha-2 adrenergic receptor subtypes, with Ki values of 1570 nanomolar for alpha-2A, 1360 nanomolar for alpha-2B, 1200 nanomolar for alpha-2C, and 1460 nanomolar for alpha-2D receptors [2]. The alpha-2C subtype exhibits the highest binding affinity, followed by alpha-2B, with alpha-2A and alpha-2D showing comparable lower affinities. The overall inhibitory concentration fifty percent value for xylazine at alpha-2 adrenergic receptors is 68.2 nanomolar, indicating potent receptor binding characteristics [2].

The binding kinetics of xylazine to alpha-2 adrenergic receptors involve complex molecular interactions that contribute to its pharmacological efficacy. Network pharmacology analysis has revealed that xylazine forms between 13-18 hydrogen bonds with alpha-2 adrenergic receptor subtypes, with the highest number of hydrogen bonds formed with alpha-2A and alpha-2B receptors [3]. Despite the extensive hydrogen bonding, the correlation between binding affinity and hydrogen bonding patterns demonstrates a weak relationship, suggesting that other molecular factors contribute significantly to receptor binding [3].

The alpha-2A adrenergic receptor subtype plays a crucial role in mediating the clinical effects of xylazine [4]. Studies using alpha-2A functional knockout mice have demonstrated that the analgesic and sedative effects of xylazine are completely abolished in the absence of functional alpha-2A receptors [4]. This indicates that the alpha-2A subtype is primarily responsible for the therapeutic effects of xylazine, despite the compound's ability to bind to all four alpha-2 receptor subtypes [4].

The molecular dynamics of xylazine binding to alpha-2 adrenergic receptors demonstrate stable receptor-ligand complexes. The compound's binding affinity remains consistent across different species, although significant interspecies variability exists in the downstream effects [5]. This variability appears to be related to differences in G-protein coupling rather than receptor binding affinity, as evidenced by variations in the slope of inhibition binding curves when G-protein coupling is diminished [5].

Cross-Reactivity with Histaminergic and Cholinergic Systems

Xylazine exhibits significant cross-reactivity with multiple non-adrenergic receptor systems, extending its pharmacological profile beyond traditional alpha-2 adrenergic mechanisms [6] [7]. The compound demonstrates activity at histamine H2 receptors, contributing to its complex pharmacological profile [6] [7]. This histaminergic activity may contribute to the compound's effects on gastric acid secretion and other physiological processes mediated by histamine H2 receptors [7].

The interaction between xylazine and cholinergic systems represents a particularly significant aspect of its cross-reactivity profile. Recent research has identified alpha-7 nicotinic acetylcholine receptors as important targets for xylazine [8]. The compound functions as a competitive antagonist at these receptors, with an inhibitory concentration fifty percent value of 1.3 micromolar for alpha-7 nicotinic acetylcholine receptors [8]. This interaction occurs through competitive binding at the orthosteric site, where xylazine competes with acetylcholine for receptor binding [8].

The competitive antagonism of alpha-7 nicotinic acetylcholine receptors by xylazine has been demonstrated through comprehensive binding studies showing right-shift of acetylcholine concentration-response curves in the presence of xylazine [8]. The Schild plot analysis yields a slope of 0.95, confirming competitive antagonism [8]. This interaction is particularly significant given the role of alpha-7 nicotinic acetylcholine receptors in calcium permeability and the cholinergic anti-inflammatory pathway [8].

Xylazine also demonstrates cross-reactivity with other nicotinic acetylcholine receptor subtypes, including alpha-4 beta-2 nicotinic receptors [8]. However, the effects on these receptor subtypes are less pronounced compared to alpha-7 nicotinic receptors, with xylazine causing only modest changes in acetylcholine potency at alpha-4 beta-2 receptors [8]. The selectivity for alpha-7 nicotinic receptors over other nicotinic receptor subtypes appears to be related to differences in binding site architecture and molecular interactions [8].

The clinical implications of xylazine's cholinergic cross-reactivity are significant, as alpha-7 nicotinic acetylcholine receptors play crucial roles in cognitive function, memory formation, and inflammatory responses [8]. The competitive antagonism of these receptors may contribute to the cognitive deficits observed in chronic xylazine users and may explain some of the compound's effects that are not readily reversible by alpha-2 adrenergic antagonists [8].

Presynaptic vs. Postsynaptic Neuromodulatory Effects

Xylazine exerts distinct neuromodulatory effects at both presynaptic and postsynaptic sites, with the presynaptic effects being particularly prominent in its mechanism of action [1] [4] [9]. The primary presynaptic mechanism involves the activation of alpha-2A adrenergic receptors located on presynaptic terminals, leading to inhibition of neurotransmitter release [1] [4]. This presynaptic inhibition represents a fundamental mechanism by which xylazine modulates synaptic transmission throughout the central nervous system [4].

The presynaptic effects of xylazine are mediated through its action on presynaptic alpha-2A adrenergic receptors, which function as autoreceptors regulating neurotransmitter release [1] [4]. When xylazine binds to these presynaptic receptors, it mimics the action of norepinephrine, leading to feedback inhibition of norepinephrine release [1]. This mechanism results in a significant reduction in norepinephrine turnover, as evidenced by decreased ratios of 3-methoxy-4-hydroxyphenylethylene glycol to norepinephrine in brain regions such as the hippocampus [4].

The presynaptic inhibition extends beyond norepinephrine to affect dopamine release as well. Xylazine reduces the release of both norepinephrine and dopamine in the central nervous system through its action on presynaptic alpha-2 adrenergic receptors [1] [6]. This dual effect on monoaminergic neurotransmission contributes to the compound's sedative and analgesic properties [1]. The presynaptic mechanism also involves transport inhibition, where xylazine suppresses norepinephrine transport function through competitive inhibition of substrate transport [1].

The postsynaptic effects of xylazine involve direct activation of postsynaptic alpha-2 adrenergic receptors, leading to membrane hyperpolarization and reduced cellular excitability [10] [9]. This postsynaptic mechanism occurs through the activation of G-protein coupled inwardly rectifying potassium channels, which increase potassium conductance and stabilize the membrane potential [10]. The postsynaptic effects are mediated by the coupling of alpha-2 adrenergic receptors to inhibitory G-proteins, which activate potassium channels and reduce cellular excitability [10].

The relative contribution of presynaptic versus postsynaptic mechanisms to xylazine's overall effects has been investigated through studies comparing the effects in normal animals versus those with impaired presynaptic function [4]. These studies demonstrate that the presynaptic mechanisms are primarily responsible for the clinical effects of xylazine, including analgesia and sedation [4]. The postsynaptic effects appear to provide additional modulation of neuronal excitability but are not sufficient to produce the characteristic effects of xylazine in the absence of presynaptic mechanisms [4].

Xylazine also affects the release of specific amino acid neurotransmitters, demonstrating selectivity in its presynaptic effects [11]. The compound decreases the release of excitatory neurotransmitters such as aspartic acid while increasing the release of inhibitory neurotransmitters such as glycine [11]. This differential effect on excitatory versus inhibitory neurotransmitter systems contributes to the overall depressant effects of xylazine on central nervous system function [11]. The changes in amino acid neurotransmitter release occur in a dose-dependent manner, with higher concentrations of xylazine producing more pronounced effects [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Hydrocortisone_phosphate

Use Classification

Veterinary Drug -> ADRENOCEPTOR_AGONIST; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan